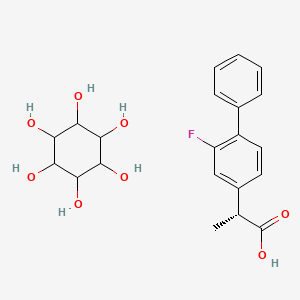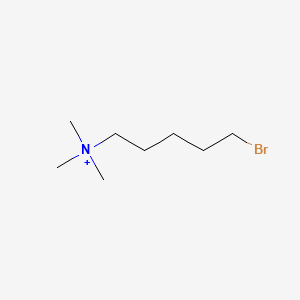
(1-Amino-12-benzyl-10-cyclopentyl-1-imino-8,11,14-trioxo-2,7,10,13-tetraazapentadecan-6-yl)boronic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Amino-12-benzyl-10-cyclopentyl-1-imino-8,11,14-trioxo-2,7,10,13-tetraazapentadecan-6-yl)boronic acid is a complex organic compound that belongs to the class of boronic acids Boronic acids are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds through reactions such as the Suzuki-Miyaura coupling
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (1-Amino-12-benzyl-10-cyclopentyl-1-imino-8,11,14-trioxo-2,7,10,13-tetraazapentadecan-6-yl)boronic acid typically involves multi-step organic synthesis. The process begins with the preparation of the core structure, followed by the introduction of the boronic acid functional group. Common synthetic routes include:
Amidation and Cyclization: Starting from simple amines and carboxylic acids, the core structure is built through amidation reactions followed by cyclization to form the cyclopentyl and benzyl groups.
Boronic Acid Introduction: The boronic acid group is introduced via hydroboration or other boron insertion reactions, often using reagents like borane or boronic esters.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to industrial volumes.
化学反応の分析
Types of Reactions
(1-Amino-12-benzyl-10-cyclopentyl-1-imino-8,11,14-trioxo-2,7,10,13-tetraazapentadecan-6-yl)boronic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the imino group to an amine.
Substitution: The boronic acid group can participate in substitution reactions, particularly in Suzuki-Miyaura coupling to form carbon-carbon bonds.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or peracids.
Reduction: Reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Palladium catalysts and bases like potassium carbonate (K2CO3) in Suzuki-Miyaura coupling.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, Suzuki-Miyaura coupling typically yields biaryl compounds.
科学的研究の応用
Chemistry
In chemistry, (1-Amino-12-benzyl-10-cyclopentyl-1-imino-8,11,14-trioxo-2,7,10,13-tetraazapentadecan-6-yl)boronic acid is used as a building block for the synthesis of more complex molecules. Its boronic acid group makes it particularly useful in cross-coupling reactions.
Biology and Medicine
In biology and medicine, this compound could be explored for its potential as a drug candidate. Boronic acids are known to inhibit proteases and other enzymes, making them valuable in the development of pharmaceuticals.
Industry
In industry, the compound could be used in the development of new materials, such as polymers and catalysts, due to its unique structural properties.
作用機序
The mechanism of action of (1-Amino-12-benzyl-10-cyclopentyl-1-imino-8,11,14-trioxo-2,7,10,13-tetraazapentadecan-6-yl)boronic acid involves its interaction with molecular targets through its boronic acid group. This group can form reversible covalent bonds with diols and other nucleophiles, which is the basis for its biological activity. The compound may inhibit enzymes by binding to their active sites, thereby blocking substrate access.
類似化合物との比較
Similar Compounds
Phenylboronic Acid: A simpler boronic acid used in similar applications.
Pinacolborane: Another boronic acid derivative used in organic synthesis.
Uniqueness
What sets (1-Amino-12-benzyl-10-cyclopentyl-1-imino-8,11,14-trioxo-2,7,10,13-tetraazapentadecan-6-yl)boronic acid apart is its complex structure, which provides multiple points of reactivity and potential for diverse applications. Its combination of amino, imino, and boronic acid groups makes it a versatile compound in both synthetic and biological contexts.
特性
分子式 |
C23H37BN6O5 |
|---|---|
分子量 |
488.4 g/mol |
IUPAC名 |
[1-[[2-[(2-acetamido-3-phenylpropanoyl)-cyclopentylamino]acetyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid |
InChI |
InChI=1S/C23H37BN6O5/c1-16(31)28-19(14-17-8-3-2-4-9-17)22(33)30(18-10-5-6-11-18)15-21(32)29-20(24(34)35)12-7-13-27-23(25)26/h2-4,8-9,18-20,34-35H,5-7,10-15H2,1H3,(H,28,31)(H,29,32)(H4,25,26,27) |
InChIキー |
XSHCQGJMSFRKKN-UHFFFAOYSA-N |
正規SMILES |
B(C(CCCN=C(N)N)NC(=O)CN(C1CCCC1)C(=O)C(CC2=CC=CC=C2)NC(=O)C)(O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![[(1S,24E)-1-hydroxy-12-[1-(4-hydroxy-3-methoxycyclohexyl)propan-2-yl]-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-18-yl] 2-(dimethylamino)acetate;methanesulfonic acid](/img/structure/B10837454.png)
![[(2R,3S,4R,5R,6S)-5-[[(2S)-2-acetamido-3-methyl-3-nitrososulfanylbutanoyl]amino]-3,4,6-triacetyloxyoxan-2-yl]methyl acetate](/img/structure/B10837455.png)
![[(1R)-1-[[2-[[(2R)-2-acetamido-3-phenylpropanoyl]-cyclopentylamino]acetyl]amino]-4-(diaminomethylideneamino)butyl]boronic acid](/img/structure/B10837465.png)
![(5S)-4-(4-fluorophenyl)-3-[(S)-fluoro-[4-(trifluoromethyl)phenyl]methyl]-2-propan-2-ylspiro[6,8-dihydro-5H-quinoline-7,1'-cyclobutane]-5-ol](/img/structure/B10837466.png)

![(2S,3S)-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]-3-N-(2-pyridin-2-ylethyl)oxirane-2,3-dicarboxamide](/img/structure/B10837477.png)
![(2R,3S)-3-N-[2-(4-acetamidophenyl)ethyl]-2-N-[(2S)-1-(dimethylamino)-1-oxo-3-phenylpropan-2-yl]oxirane-2,3-dicarboxamide](/img/structure/B10837482.png)

![2-[(3S,4S)-2-[4-[(3R,4R)-1-(5-chloro-2-methoxypyridin-4-yl)-3-methylpiperidin-4-yl]oxyphenyl]-4-methyl-5-(trifluoromethyl)-3,4-dihydropyrazol-3-yl]acetic acid](/img/structure/B10837493.png)
![N-[4-[[4-(2-benzoylanilino)-5-nitropyrimidin-2-yl]amino]phenyl]acetamide](/img/structure/B10837500.png)
![8-(1,2,3,3a,4,5,6,6a-Octahydrocyclopenta[b]pyrrol-4-yl)-3-methyl-7-(3-methylbut-2-enyl)-2-methylidene-1-phenacylpurin-6-one](/img/structure/B10837514.png)

![(7Z)-18-[7-methoxy-8-methyl-2-[4-(trifluoromethyl)-1,3-thiazol-2-yl]quinolin-4-yl]oxy-13-methyl-N-(1-methylcyclopropyl)sulfonyl-2,14-dioxo-3,13,15-triazatricyclo[13.4.0.04,6]nonadec-7-ene-4-carboxamide](/img/structure/B10837534.png)
![4-[4-[Bis(4-fluorophenyl)methylidene]piperidin-1-yl]-1-pyrrolidin-1-ylbutan-1-one](/img/structure/B10837538.png)
